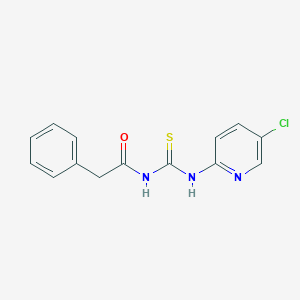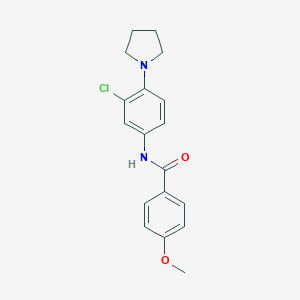
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea, commonly known as CAPTU, is a chemical compound that has been widely studied for its potential applications in various fields including agriculture, medicine, and industry. CAPTU is a thiourea derivative that is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of CAPTU is not fully understood. However, studies have suggested that CAPTU may inhibit the activity of certain enzymes that are involved in the growth and development of cancer cells and weeds.
Biochemical and Physiological Effects:
CAPTU has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that CAPTU can induce apoptosis, or programmed cell death, in cancer cells. In addition, CAPTU has been shown to inhibit the growth and development of weeds by disrupting their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
CAPTU has several advantages for use in lab experiments. It is relatively easy to synthesize and has demonstrated activity against a wide range of cancer cells and weeds. However, CAPTU also has limitations. It can be difficult to obtain pure samples of CAPTU, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on CAPTU. One area of focus could be the development of new synthetic methods for CAPTU that are more efficient and cost-effective. Another area of focus could be the investigation of the molecular targets of CAPTU in cancer cells and weeds. Finally, research could be conducted to determine the potential applications of CAPTU in other fields, such as materials science and environmental remediation.
In conclusion, CAPTU is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about CAPTU, its potential applications make it an important area of research.
Synthesemethoden
CAPTU is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine sulfonyl chloride. The sulfonyl chloride is then reacted with phenylacetic acid to form 5-chloro-2-pyridinyl-N-phenylacetyl sulfonamide. Finally, the sulfonamide is treated with thiourea to yield CAPTU.
Wissenschaftliche Forschungsanwendungen
CAPTU has been extensively studied for its potential applications in various fields. In agriculture, CAPTU has been shown to have herbicidal activity against a wide range of weeds. In medicine, CAPTU has been investigated for its potential use as an anticancer agent. In industry, CAPTU has been studied for its potential applications in the synthesis of new materials.
Eigenschaften
Produktname |
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea |
|---|---|
Molekularformel |
C14H12ClN3OS |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-6-7-12(16-9-11)17-14(20)18-13(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,17,18,19,20) |
InChI-Schlüssel |
XHKSBVHPXKIAIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239709.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
![N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B239717.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239720.png)